molecular formula C6H10N4O2S B13107523 methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate

methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate

Cat. No.: B13107523
M. Wt: 202.24 g/mol
InChI Key: ZNQGDULSVPDLJP-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of ethylthio-substituted triazoles with methylating agents. One common method is the cyclization of appropriate hydrazides with carbon disulfide, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
  • Methyl 3-amino-5-(phenylthio)-4H-1,2,4-triazole-4-carboxylate
  • Methyl 3-amino-5-(butylthio)-4H-1,2,4-triazole-4-carboxylate

Uniqueness

Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to its specific ethylthio substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and binding affinity compared to other similar compounds.

Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

methyl 3-amino-5-ethylsulfanyl-1,2,4-triazole-4-carboxylate

InChI

InChI=1S/C6H10N4O2S/c1-3-13-5-9-8-4(7)10(5)6(11)12-2/h3H2,1-2H3,(H2,7,8)

InChI Key

ZNQGDULSVPDLJP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C(=O)OC)N

Origin of Product

United States

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